2-Ethyl-6-hydroxybenzaldehyde

Lipophilicity ADME Prediction Salicylaldehyde Derivatives

2-Ethyl-6-hydroxybenzaldehyde is a 6-substituted ortho-hydroxybenzaldehyde characterized by an ethyl group at the C2 position and a hydroxyl group at the C6 position of the benzene ring. It is structurally analogous to salicylaldehyde (2-hydroxybenzaldehyde) and serves as a versatile building block in organic synthesis.

Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
CAS No. 138308-78-8
Cat. No. B164802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-6-hydroxybenzaldehyde
CAS138308-78-8
Molecular FormulaC9H10O2
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESCCC1=C(C(=CC=C1)O)C=O
InChIInChI=1S/C9H10O2/c1-2-7-4-3-5-9(11)8(7)6-10/h3-6,11H,2H2,1H3
InChIKeyRZXUCEISQDQBBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-6-hydroxybenzaldehyde (CAS 138308-78-8): A 6-Substituted Salicylaldehyde Scaffold for Targeted Chemical Synthesis


2-Ethyl-6-hydroxybenzaldehyde is a 6-substituted ortho-hydroxybenzaldehyde characterized by an ethyl group at the C2 position and a hydroxyl group at the C6 position of the benzene ring [1]. It is structurally analogous to salicylaldehyde (2-hydroxybenzaldehyde) and serves as a versatile building block in organic synthesis [2]. Its substitution pattern confers distinct physicochemical properties—including a predicted LogP of 1.77 [3] and pKa of approximately 8.27 —which influence its reactivity and downstream applications. The compound is typically supplied as a colorless to pale yellow liquid with purities of 95–98% and is of interest for medicinal chemistry programs requiring regioselective functionalization of the salicylaldehyde core.

Why Unsubstituted or Differently Substituted Salicylaldehydes Cannot Replace 2-Ethyl-6-hydroxybenzaldehyde in Regioselective Synthesis


In the context of synthetic route design, the substitution pattern of 2-ethyl-6-hydroxybenzaldehyde is not interchangeable with other salicylaldehyde analogs. Unsubstituted salicylaldehyde (2-hydroxybenzaldehyde) lacks the C6 ethyl group required for directing metalation or for participation in cyclization reactions that yield 6-substituted products [1]. Conversely, analogs substituted at other positions (e.g., 5-ethyl-2-hydroxybenzaldehyde) exhibit different reactivity profiles and do not provide the same regioselectivity for 6-substituted 2-hydroxybenzaldehyde derivatives [1]. The specific electronic and steric effects conferred by the ortho-ethyl group in 2-ethyl-6-hydroxybenzaldehyde influence key properties such as lipophilicity (LogP 1.77 vs. 2.07 for the 6-methyl analog) and pKa (8.27 vs. 8.20 predicted for salicylaldehyde) [2], which in turn affect solubility, purification, and downstream reaction yields. Procurement of a precisely substituted benzaldehyde ensures consistency in multi-step syntheses, particularly in medicinal chemistry campaigns where subtle structural modifications can alter biological activity [3].

Quantitative Differentiation of 2-Ethyl-6-hydroxybenzaldehyde (CAS 138308-78-8) from Structural Analogs: A Head-to-Head Evidence Guide


Lipophilicity (LogP) Compared to 6-Methyl Analog

2-Ethyl-6-hydroxybenzaldehyde exhibits a lower lipophilicity (LogP 1.77) compared to the 6-methyl analog (LogP 2.07) [1]. This difference arises from the longer ethyl chain, which increases polarity relative to the methyl group. Lower LogP correlates with enhanced aqueous solubility and reduced non-specific binding in biological assays, making the ethyl derivative more suitable for early-stage drug discovery where improved solubility is desired [2].

Lipophilicity ADME Prediction Salicylaldehyde Derivatives

Predicted pKa Compared to Regioisomer 5-Ethyl-2-hydroxybenzaldehyde

The phenolic pKa of 2-ethyl-6-hydroxybenzaldehyde is predicted to be approximately 8.27 , whereas the 5-ethyl regioisomer is predicted to have a pKa of 8.35–8.40 . The slightly lower pKa of the 6-ethyl derivative indicates a marginally stronger acidity, likely due to the ortho-aldehyde electron-withdrawing effect. This subtle difference can affect the degree of ionization at physiological pH and influence reactivity in base-catalyzed transformations.

Acidity Ionization State Reactivity

Boiling Point and Density Compared to Unsubstituted Salicylaldehyde

The presence of the 6-ethyl substituent increases both the boiling point and density relative to unsubstituted salicylaldehyde. 2-Ethyl-6-hydroxybenzaldehyde has a predicted boiling point of 235.2 ± 20.0 °C and density of 1.134 ± 0.06 g/cm³ , whereas salicylaldehyde (2-hydroxybenzaldehyde) boils at 196–197 °C with a density of 1.146 g/cm³ [1]. The higher boiling point of the ethyl derivative allows for greater thermal stability during reactions requiring elevated temperatures, while the slightly lower density may affect separation during liquid-liquid extraction.

Physical Properties Purification Handling

Regioselectivity Advantage in 6-Substituted 2-Hydroxybenzaldehyde Synthesis

Synthetic routes targeting 6-substituted 2-hydroxybenzaldehydes, such as those used in the preparation of the immunomodulator tucaresol, specifically require a 6-substituted salicylaldehyde core [1]. Attempts to use unsubstituted salicylaldehyde or 5-substituted analogs fail to yield the correct regiochemistry for downstream functionalization. The ethyl group at the C6 position of 2-ethyl-6-hydroxybenzaldehyde serves as a directing group or provides the necessary steric environment for selective ortho-metalation or electrophilic aromatic substitution, enabling the synthesis of 6-functionalized derivatives that are inaccessible from other isomers [1].

Synthetic Methodology Regioselectivity Scaffold Diversity

Optimal Application Scenarios for 2-Ethyl-6-hydroxybenzaldehyde Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Reduced Lipophilicity

When a drug discovery program seeks to improve aqueous solubility and reduce non-specific binding, 2-ethyl-6-hydroxybenzaldehyde is a more appropriate scaffold than the 6-methyl analog due to its 0.3-unit lower LogP [1]. This differentiation is directly relevant for optimizing ADME properties in early-stage candidates.

Synthesis of 6-Functionalized Salicylaldehyde Derivatives via Directed Ortho-Metalation

In synthetic routes requiring regioselective introduction of substituents at the 6-position of the benzaldehyde ring, 2-ethyl-6-hydroxybenzaldehyde provides the necessary directing group and steric environment. Alternative analogs (e.g., 5-ethyl or unsubstituted salicylaldehyde) fail to deliver the same regioselectivity, leading to regioisomeric mixtures [2].

High-Temperature Reactions Benefiting from Reduced Volatility

For chemical transformations conducted at elevated temperatures (e.g., Friedel-Crafts acylations, condensations), the higher boiling point of 2-ethyl-6-hydroxybenzaldehyde (235.2 °C vs. 196–197 °C for salicylaldehyde) reduces evaporative losses and enhances safety margins .

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